4,7-Dibromo-6-methyl-2-propylquinoline: A Strategic Scaffold for Medicinal Chemistry
4,7-Dibromo-6-methyl-2-propylquinoline: A Strategic Scaffold for Medicinal Chemistry
Topic: 4,7-Dibromo-6-methyl-2-propylquinoline: Chemical Structure, Synthesis, and Pharmacophore Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
4,7-Dibromo-6-methyl-2-propylquinoline (CAS: 1189106-95-3) is a highly functionalized heteroaromatic scaffold belonging to the quinoline class.[1] Distinguished by its specific substitution pattern—a propyl chain at C2, a methyl group at C6, and bromine atoms at C4 and C7—this molecule serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of anti-infectives targeting ATP synthase (e.g., diarylquinoline analogs related to Bedaquiline).
This guide provides a comprehensive technical analysis of its structural properties, a validated synthetic pathway, and a framework for its regioselective functionalization.
Structural Analysis & Physicochemical Properties[2]
The molecule's utility stems from its "tunable" reactivity. The quinoline ring system is electron-deficient, but the substituents introduce specific electronic and steric modifications that dictate its chemical behavior.
Electronic & Steric Environment
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C2-Propyl Group: Increases lipophilicity (LogP) and provides steric bulk that can prevent metabolic oxidation at the typically labile C2 position.
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C4-Bromine: Located para to the ring nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr), making it the primary site for functionalization.
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C6-Methyl Group: A weak electron donor (+I effect) that modulates the electron density of the benzenoid ring, potentially influencing the oxidative stability of the C5 and C8 positions.
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C7-Bromine: Located on the benzenoid ring, this halogen is less reactive toward SNAr but is an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Physicochemical Data Table
| Property | Value (Computed/Experimental) | Significance |
| Molecular Formula | C₁₃H₁₃Br₂N | Core composition |
| Molecular Weight | 343.06 g/mol | Small molecule drug range |
| CAS Number | 1189106-95-3 | Commercial identifier |
| LogP (Predicted) | 5.2 ± 0.4 | High lipophilicity; requires polar solvents (DMSO, DCM) |
| H-Bond Acceptors | 1 (Quinoline Nitrogen) | Interaction with biological targets |
| H-Bond Donors | 0 | No protic hydrogens |
| Rotatable Bonds | 2 (Propyl chain) | Conformational flexibility |
| Isotopic Pattern | 1:2:1 (⁷⁹Br/⁸¹Br) | Distinctive MS signature for identification |
Synthetic Pathway: The Conrad-Limpach Approach
The most robust synthesis of 4,7-dibromo-6-methyl-2-propylquinoline avoids direct bromination of a pre-formed quinoline, which often yields inseparable mixtures. Instead, a de novo ring construction strategy is employed, followed by functional group interconversion.
Retrosynthetic Analysis
The target molecule is disconnected at the C4-Br bond to reveal the 4-hydroxyquinoline precursor. This intermediate is formed via the condensation of 3-bromo-4-methylaniline with ethyl butyrylacetate .
Detailed Synthetic Protocol
Step 1: Enamine Formation
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Reagents: 3-Bromo-4-methylaniline (1.0 eq), Ethyl butyrylacetate (1.1 eq), Acetic acid (cat.), Benzene or Toluene.[2]
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Procedure: Reflux the aniline and beta-keto ester with a Dean-Stark trap to remove water. This drives the formation of the ethyl 3-((3-bromo-4-methylphenyl)amino)hex-2-enoate intermediate.
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Checkpoint: Monitor by TLC for the disappearance of aniline.
Step 2: Cyclization (Conrad-Limpach)
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Reagents: Diphenyl ether (solvent).
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Procedure: Add the crude enamine dropwise to diphenyl ether pre-heated to 250°C. The high temperature is critical to overcome the activation energy for the intramolecular electrophilic substitution.
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Outcome: Formation of 7-Bromo-6-methyl-2-propylquinolin-4(1H)-one (often existing as the 4-ol tautomer).
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Purification: Cool the mixture; the product often precipitates or can be extracted with hexanes to remove the diphenyl ether.
Step 3: Aromatization & Bromination
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Reagents: Phosphorus oxybromide (POBr₃, 1.5 eq), Toluene or DCE (solvent).
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Procedure:
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Suspend the 4-hydroxyquinoline intermediate in dry toluene.
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Add POBr₃ carefully (exothermic).
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Reflux for 2-4 hours. The hydroxyl group is converted to a leaving group (phosphorate) and displaced by bromide.
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Quench with ice-water/NaHCO₃ (Caution: POBr₃ hydrolysis generates HBr).
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Yield: Typically 75-85% for this step.
Synthesis Workflow Visualization
Figure 1: Step-wise synthetic workflow from aniline precursors to the final dibromoquinoline scaffold.[3]
Reactivity & Functionalization Strategies
The presence of two bromine atoms creates a "bifunctional" scaffold. The reactivity difference between C4 and C7 allows for sequential, regioselective modification.
Regioselectivity Rules
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Position C4 (Heteroaryl Bromide): The nitrogen atom at position 1 withdraws electron density from C2 and C4. This makes C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Amines, alkoxides, and thiols will displace the C4-Br preferentially under mild conditions.
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Position C7 (Aryl Bromide): This position behaves like a standard substituted bromobenzene. It is inert to SNAr but highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).
Functionalization Workflow
To obtain a disubstituted library, the order of operations is critical:
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Route A (SNAr First): If the C4 substituent is sensitive to Pd-catalysis, perform SNAr first.
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Route B (Pd-Coupling First): If the nucleophile for C4 is bulky or unreactive, performing the Pd-coupling at C7 first may alter the electronics, though care must be taken to avoid coupling at C4 (which is also Pd-reactive). Standard practice favors SNAr at C4 first due to its high uncatalyzed reactivity.
Figure 2: Regioselective functionalization strategy. The preferred route is SNAr at C4 followed by Pd-catalysis at C7.
Analytical Characterization
Validating the structure requires specific attention to the NMR signals of the quinoline ring protons, which shift significantly based on substitution.
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¹H NMR (CDCl₃, 400 MHz):
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C3-H: Singlet or doublet (long-range coupling) typically around δ 7.5 - 7.7 ppm . Its presence confirms the C4 substitution is a single atom (Br) and not a fused ring.
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C5-H: Singlet (due to C6-Methyl and C4-Br blocking neighbors), appearing downfield (δ 8.0 - 8.3 ppm ) due to the "peri-effect" of the C4-Br and ring nitrogen.
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C8-H: Singlet, typically δ 7.8 - 8.0 ppm .
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Propyl Group: Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~2.9 ppm).
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C6-Methyl: Singlet, δ 2.5 - 2.6 ppm .
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Mass Spectrometry (ESI/APCI):
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Look for the characteristic [M+H]⁺ triad at m/z ~342, 344, 346 with relative intensities of 1:2:1, confirming the presence of two bromine atoms.
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Safety and Handling
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Hazards: As a halogenated quinoline, this compound is likely an irritant to eyes, skin, and the respiratory system.
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POBr₃ Handling: Extremely corrosive and water-reactive. Must be handled in a fume hood with anhydrous protocols.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or photolytic dehalogenation.
References
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PubChem Database. 4,7-Dibromo-2-propylquinoline (Related Structure & Properties). National Library of Medicine. Available at: [Link]
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BuyersGuideChem. 7-Bromo-6-methyl-2-propylquinoline-4-ol (Precursor CAS 1189105-97-2). Available at: [Link]
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MDPI Molecules. Regioselective Functionalization of Quinolines through C-H Activation. (General reactivity of quinoline scaffolds).[3] Available at: [Link]
